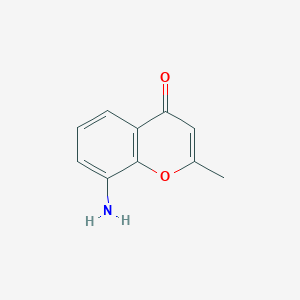![molecular formula C8H9ClF3NO2 B13707295 O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13707295.png)
O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is a chemical compound with the molecular formula C8H9ClF3NO. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride typically involves the reaction of 2-(Trifluoromethoxy)benzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is utilized in several scientific research areas:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in biochemical assays to study enzyme mechanisms and protein interactions.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Benzylhydroxylamine Hydrochloride: Similar in structure but lacks the trifluoromethoxy group.
O-(2-Trifluoromethyl)benzylhydroxylamine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride is unique due to its trifluoromethoxy group, which imparts enhanced chemical stability, lipophilicity, and binding affinity. These properties make it a valuable reagent in synthetic chemistry and a potential candidate in drug discovery .
Propriétés
Formule moléculaire |
C8H9ClF3NO2 |
|---|---|
Poids moléculaire |
243.61 g/mol |
Nom IUPAC |
O-[[2-(trifluoromethoxy)phenyl]methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H8F3NO2.ClH/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H |
Clé InChI |
PYNVIDYIOUVQEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CON)OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-9-Methyl-2-phenyl-3,9-dihydro-2H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B13707250.png)


![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)




![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)

